
3-((5-Ethyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with an ethyl group and a propanol moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Propanol Moiety: The final step involves the nucleophilic substitution reaction where the amino group of the triazinoindole reacts with a propanol derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazinoindole derivatives.
Wissenschaftliche Forschungsanwendungen
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, such as iron, and chelate them, disrupting their availability for cellular processes.
Pathways Involved: It can interfere with the cell cycle, particularly by arresting cells in the G1 phase and inducing apoptosis through the mitochondrial pathway. This involves the regulation of proteins such as Bcl-2, Bax, and caspase-3.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core but differ in their substituents, which can alter their biological activities and properties.
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles have similar structural features but different functional groups.
Uniqueness
3-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)amino)propan-1-ol is unique due to its specific combination of the triazinoindole core with an ethyl group and a propanol moiety
Eigenschaften
CAS-Nummer |
36047-96-8 |
|---|---|
Molekularformel |
C14H17N5O |
Molekulargewicht |
271.32 g/mol |
IUPAC-Name |
3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H17N5O/c1-2-19-11-7-4-3-6-10(11)12-13(19)16-14(18-17-12)15-8-5-9-20/h3-4,6-7,20H,2,5,8-9H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
BHDPDPOTBJSYME-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
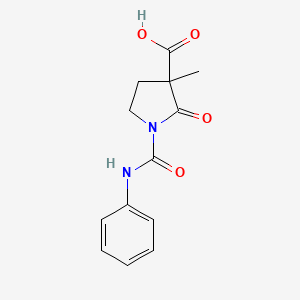
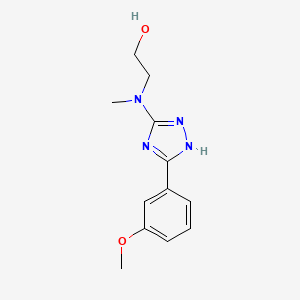

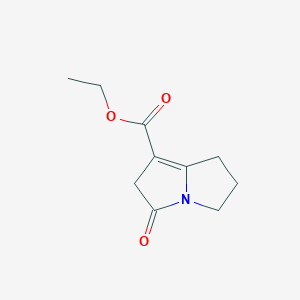
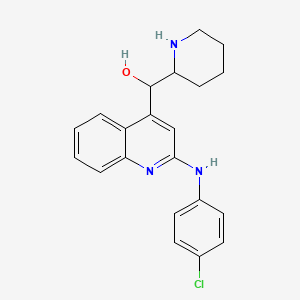
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
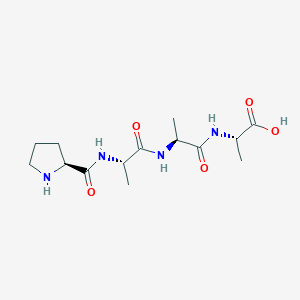
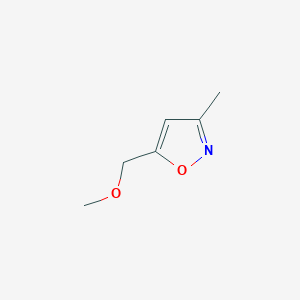
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)

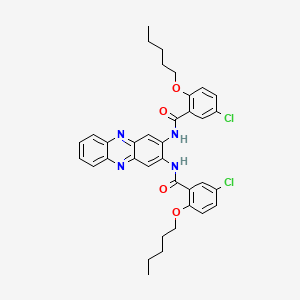
![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
